2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene
Overview
Description
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is a brominated thiophene derivative with a trifluoromethyl group attached to the phenyl ring
Synthetic Routes and Reaction Conditions:
Bromination: The thiophene ring can be brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo group at the 2-position.
Trifluoromethylation: The phenyl ring can be trifluoromethylated using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and trifluoromethylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The bromo group can be reduced to form a corresponding hydroxyl group.
Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Hydroxyl Derivatives: Resulting from reduction reactions.
Nucleophilic Substitution Products: Resulting from substitution reactions.
Scientific Research Applications
2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions, it may be involved in the formation of carbon–carbon bonds, which are fundamental in many biochemical pathways .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it may contribute to the formation of new carbon–carbon bonds .
Safety and Hazards
Future Directions
Comparison with Similar Compounds
2-Bromo-5-(trifluoromethoxy)pyridine: A pyridine derivative with similar trifluoromethyl and bromo groups.
2-Bromo-5-(trifluoromethyl)benzamide: A benzamide derivative with similar functional groups.
Uniqueness: 2-Bromo-5-(4-(trifluoromethyl)phenyl)thiophene is unique due to its thiophene core, which imparts different chemical and physical properties compared to pyridine or benzamide derivatives. This makes it suitable for specific applications where the thiophene ring's properties are advantageous.
Properties
IUPAC Name |
2-bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrF3S/c12-10-6-5-9(16-10)7-1-3-8(4-2-7)11(13,14)15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPSGQNWORRZMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60702992 | |
Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869540-85-2 | |
Record name | 2-Bromo-5-[4-(trifluoromethyl)phenyl]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60702992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.